Cyclen
Overview
Description
Cyclen, also known as 1,4,7,10-tetraazacyclododecane, is an aza-crown ether with the formula (CH2CH2NH)4 . It is a white solid that is structurally simple, symmetrical, and polyfunctional .
Synthesis Analysis
Cyclen can be prepared through various chemical processes. One method involves the efficient coupling of glyoxal with triethylene tetramine and the subsequent reduction of the obtained intermediate derivative with an aluminium based reducing agent . Other synthetic routes are based on precursors of lower molecular weight that are suitably coupled to afford the macrocyclic ring .Molecular Structure Analysis
Cyclen has a molecular formula of C8H20N4 and an average mass of 172.271 Da . It is structurally simple, symmetrical, and polyfunctional . The dihedral angle between four nitrogen atoms of free cyclen is close to 0° .Physical And Chemical Properties Analysis
Cyclen is a white solid with a melting point of 110–113 °C . It has a molar mass of 172.276 g·mol−1 . The density is 0.9±0.1 g/cm3, and it has a boiling point of 283.8±8.0 °C at 760 mmHg .Scientific Research Applications
Synthesis and Functionalization
Cyclen, or 1,4,7,10-tetraazadodecane, is a cornerstone in the synthesis of numerous significant molecules. Its applications range widely, including MRI contrast agents, fluorescent probes, and heavy metal sensors. The synthesis of N-functionalized cyclens is a pivotal area of research, with methodologies focusing on the preparation from acyclic precursors, alkylation or acylation of cyclen, and the manipulation of protecting groups. These strategies enable selective, differential N-functionalization, which is crucial for modern scientific applications (Suchý & Hudson, 2008).
Gene Delivery
Cyclen-based polymers have been explored as non-viral vectors for gene delivery. Studies reveal that these polymers can effectively form polyplexes with plasmid DNA, demonstrating their potential as gene carriers with comparatively low cytotoxicity. This breakthrough highlights cyclen's role in the realm of gene therapy and its potential in advancing non-viral gene delivery systems (Zhou et al., 2009).
Luminescent Anion Receptors
The application of cyclen-based lanthanide complexes as luminescent anion receptors has gained traction over the past decade. These complexes exhibit a high affinity for lanthanides, making them efficient optical sensors for detecting environmental, biological, and pharmaceutical anions. The unique properties of cyclen derivatives, when combined with lanthanides, offer a promising avenue for sensing and interacting with anionic substrates (Lima & Tripier, 2011).
Responsive Lanthanide Luminescent Devices
Cyclen-based lanthanide luminescent devices have shown remarkable responsiveness, where the photophysical properties like excited state lifetimes, quantum yield/intensity, and emission polarization are modulated by the local chemical environment. This modulation can be a response to ions, molecules, or the result of self-assembly processes. Such responsive devices are pivotal in developing new materials for imaging and sensing applications (Gunnlaugsson & Leonard, 2005).
Safety And Hazards
Future Directions
Cyclins and cyclin-dependent kinases (CDKs) have been widely studied and targeted in cancer treatment, with four CDK4/6 inhibitors being approved by the FDA and many other inhibitors being examined in clinical trials . Further clinical-translational research is needed to advance patient selection and combinatorial treatment strategies with CDK4/6i in breast cancer and other malignancies .
properties
IUPAC Name |
1,4,7,10-tetrazacyclododecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N4/c1-2-10-5-6-12-8-7-11-4-3-9-1/h9-12H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPPRVHXOZRESW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCNCCNCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60183621 | |
Record name | Cyclen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60183621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,7,10-Tetraazacyclododecane | |
CAS RN |
294-90-6 | |
Record name | 1,4,7,10-Tetraazacyclododecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=294-90-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclen | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000294906 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60183621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4,7,10-tetraazacyclododecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.391 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,4,7,10-Tetraazacyclododecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.281 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/964584YO2O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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